

An In-depth Technical Guide to Bromine Monochloride (BrCl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BROMINE**

Cat. No.: **B1232223**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine monochloride (BrCl) is an interhalogen compound that exists as a reactive, golden-yellow gas at standard temperature and pressure.^[1] It is a potent oxidizing agent with significant applications in various fields, including analytical chemistry, industrial water treatment, and as a reagent in organic synthesis. This guide provides a comprehensive overview of the preparation, properties, and handling of **bromine** monochloride, tailored for a technical audience.

Properties of Bromine Monochloride

Bromine monochloride is a volatile and corrosive substance. Its physical, thermodynamic, and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	BrCl	[1]
Molar Mass	115.357 g/mol	[1]
Appearance	Golden-yellow gas	[1]
Melting Point	-66 °C	[1]
Boiling Point	5 °C	[1]
Density (liquid)	2.172 g/cm³	[1]
Solubility in Water	8.5 g/L (reacts)	[1]
Bond Length (gas phase)	2.136 Å	[1]
Bond Length (solid phase)	2.179 Å	[1]
Dipole Moment	~0.57 D	

Thermodynamic Properties

Property	Value	Reference(s)
Standard Enthalpy of Formation (ΔH°_f)	14.6 kJ/mol	[2]
Standard Molar Entropy (S°)	240.1 J/mol·K	[2]
Heat Capacity (C_p)	35.0 J/mol·K	[2]

Spectroscopic Data

Spectroscopic Technique	Characteristic Absorption/Signal	Reference(s)
Infrared (IR) Spectroscopy	Fundamental vibration frequency at 439.5 cm^{-1}	[1]
Raman Spectroscopy	Raman frequency observed for the liquid state	[3][4]
UV-Vis Spectroscopy	Absorption maxima in the UV-visible region	[5]

Preparation of Bromine Monochloride

The synthesis of **bromine** monochloride can be achieved through several methods. The choice of method depends on the required purity, scale, and available starting materials.

Experimental Protocols

1. Direct Combination of **Bromine** and Chlorine

This is the most common laboratory method for preparing **bromine** monochloride.[1]

- Reaction: $\text{Br}_2 + \text{Cl}_2 \rightleftharpoons 2\text{BrCl}$
- Apparatus: A reaction vessel, such as a Schlenk flask or a pressure-rated glass reactor, equipped with a magnetic stirrer, a gas inlet, and a cooling bath. The apparatus should be assembled and dried thoroughly before use.
- Procedure:
 - Place a known amount of liquid **bromine** into the reaction vessel.
 - Cool the vessel to 0-10 °C using an ice bath.
 - Slowly bubble chlorine gas through the stirred liquid **bromine**. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

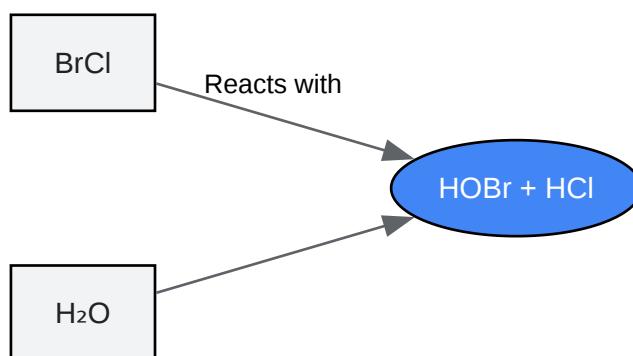
- The progress of the reaction can be monitored by the change in color from the deep red of **bromine** to the golden-yellow of **bromine** monochloride.
- To drive the equilibrium towards the product, a slight excess of chlorine can be used.[1]
- Purification: The crude **bromine** monochloride may contain unreacted **bromine** and chlorine. Purification can be achieved by fractional distillation, taking advantage of the differences in boiling points (Br₂: 58.8 °C; Cl₂: -34.04 °C; BrCl: 5 °C).

2. In-situ Generation from Dibromodimethylhydantoin (DBDMH) and HCl

For applications requiring an aqueous solution of BrCl, such as in analytical chemistry for mercury analysis, in-situ generation is a convenient and safer alternative to handling the neat gas.[6]

- Reaction: This method involves the reaction of a stable **bromine** donor, DBDMH, with hydrochloric acid to produce BrCl directly in the reaction medium.
- Apparatus: A standard laboratory flask or beaker.
- Procedure:
 - Prepare a solution of hydrochloric acid of the desired concentration.
 - Add a stoichiometric amount of solid dibromodimethylhydantoin (DBDMH) to the HCl solution with stirring.
 - The reaction proceeds rapidly at room temperature to generate a solution of **bromine** monochloride. The entire procedure is typically completed within 20 minutes.[6]
- Advantages: This method is straightforward, rapid, and avoids the handling of highly corrosive and volatile elemental halogens.[6]

3. In-situ Generation from N-Bromosuccinimide (NBS) and HCl


Similar to the DBDMH method, N-bromosuccinimide can be used as a **bromine** source to generate BrCl in the presence of a chlorine source.

- Reaction: NBS reacts with a chlorine source, such as HCl gas, to form **bromine** monochloride.
- Procedure: A detailed experimental protocol for this specific reaction for BrCl synthesis is less common in readily available literature, but it follows the general principle of reacting a brominating agent with a chlorine source. The reaction would typically be carried out in an inert solvent.

Chemical Reactivity and Handling

Disproportionation in Water

Bromine monochloride reacts with water, undergoing disproportionation to form hypobromous acid and hydrochloric acid. This reaction is a key aspect of its behavior in aqueous systems.

[Click to download full resolution via product page](#)

Caption: Disproportionation of BrCl in water.

General Reactivity

- Oxidizing Agent: **Bromine** monochloride is a strong oxidizing agent.[1]
- Electrophilic Addition: It undergoes electrophilic addition to alkenes and alkynes.
- Decomposition: BrCl is in equilibrium with **bromine** and chlorine and can decompose upon heating.[2]

Safety and Handling

Bromine monochloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For handling larger quantities or in case of potential exposure, a respirator with an appropriate cartridge for acid gases and halogens is recommended.
- Incompatible Materials: Avoid contact with combustible materials, reducing agents, organic compounds, and moisture.[\[2\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Containers should be tightly sealed.
- Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use combustible materials like paper towels. Neutralize with a suitable reducing agent, such as a sodium bisulfite solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. scribd.com [scribd.com]
- 4. The interactive lab primer - lab apparatus | Resource | RSC Education [edu.rsc.org]
- 5. An Innovative Method to Generate Bromine Monochloride for Trace Hg Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bromine Monochloride (BrCl)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1232223#bromine-monochloride-brcl-preparation-and-properties\]](https://www.benchchem.com/product/b1232223#bromine-monochloride-brcl-preparation-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com